An In-depth Technical Guide to 3-(Methylsulfonyl)propyl Methanesulfonate
An In-depth Technical Guide to 3-(Methylsulfonyl)propyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the journey of drug discovery is paved with molecules both celebrated and unseen. While active pharmaceutical ingredients (APIs) often take the spotlight, the silent workhorses—the chemical intermediates—are the true enablers of therapeutic innovation. This guide is dedicated to one such crucial entity: 3-(Methylsulfonyl)propyl methanesulfonate. This molecule, while not a therapeutic agent itself, plays a pivotal role as a building block in the synthesis of complex antiviral compounds. Our exploration will delve into its core chemical properties, reactivity, and its significant application in the development of novel therapeutics, providing a comprehensive resource for the discerning scientific professional.
Molecular Overview and Physicochemical Properties
3-(Methylsulfonyl)propyl methanesulfonate (CAS No. 357913-53-2) is a bifunctional organic compound featuring both a sulfone and a methanesulfonate ester group.[1] This unique combination of functional groups dictates its reactivity and utility as a chemical intermediate. The sulfonyl group is a key pharmacophore in many drug molecules, valued for its ability to act as a hydrogen bond acceptor and to modulate physicochemical properties such as solubility and metabolic stability.[2][3][4] The methanesulfonate group, commonly known as a mesylate, is an excellent leaving group, making this position of the molecule highly susceptible to nucleophilic substitution.
Table 1: Physicochemical Properties of 3-(Methylsulfonyl)propyl methanesulfonate
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₅S₂ | PubChem[1] |
| Molecular Weight | 216.28 g/mol | ChemicalBook[5] |
| CAS Number | 357913-53-2 | PubChem[1] |
| IUPAC Name | 3-(methylsulfonyl)propyl methanesulfonate | PubChem[1] |
| Computed XLogP3 | -0.6 | PubChem[1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | BLD Pharm[6] |
Synthesis and Purification
While a specific, detailed synthesis protocol for 3-(Methylsulfonyl)propyl methanesulfonate is not widely published, a plausible and logical synthetic route can be devised based on established organic chemistry principles. The synthesis would likely begin with 3-(methylthio)propan-1-ol.
Proposed Synthetic Pathway
A two-step process is the most probable route:
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Oxidation: The sulfide in 3-(methylthio)propan-1-ol is oxidized to a sulfone. This is a standard transformation that can be achieved using a variety of oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation of the primary alcohol.
-
Mesylation: The resulting 3-(methylsulfonyl)propan-1-ol is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the methanesulfonate ester. This reaction is typically carried out at low temperatures to control exothermicity and minimize side reactions.
Caption: Proposed two-step synthesis of 3-(Methylsulfonyl)propyl methanesulfonate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-ol
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To a solution of 3-(methylthio)propan-1-ol (1 equivalent) in glacial acetic acid, slowly add hydrogen peroxide (2.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 3-(methylsulfonyl)propan-1-ol, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3-(Methylsulfonyl)propyl methanesulfonate
-
Dissolve 3-(methylsulfonyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane and cool to 0 °C.
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Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-(Methylsulfonyl)propyl methanesulfonate are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
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A triplet corresponding to the two protons on the carbon adjacent to the mesylate group (CH₂-OMs).
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A multiplet (likely a pentet) for the central methylene group (-CH₂-).
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A triplet for the two protons on the carbon adjacent to the sulfonyl group (CH₂-SO₂).
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Two singlets for the two non-equivalent methyl groups (CH₃-SO₂ and CH₃-SO₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to display five signals:
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A signal for the carbon of the mesylate group.
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A signal for the carbon attached to the sulfonyl group.
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Signals for the three carbons of the propyl chain.
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Two distinct signals for the methyl carbons of the sulfonyl and methanesulfonate groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl and methanesulfonate groups. Key expected peaks include:
-
Strong, asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹).
-
Strong, asymmetric and symmetric S=O stretching vibrations for the methanesulfonate group (typically around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹).
-
C-H stretching vibrations of the alkyl groups (around 3000-2850 cm⁻¹).
Chemical Reactivity and Mechanistic Insights
The primary utility of 3-(Methylsulfonyl)propyl methanesulfonate in organic synthesis stems from the excellent leaving group ability of the methanesulfonate moiety. This makes the terminal carbon of the propyl chain highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Caption: General Sₙ2 reaction mechanism involving 3-(Methylsulfonyl)propyl methanesulfonate.
This reactivity is central to its application in drug synthesis, where it serves as a propyl spacer that can be functionalized with a nucleophilic portion of a larger molecule. The sulfonyl group, being relatively inert under these conditions, remains intact to be incorporated into the final product.
Application in Drug Development: A Case Study in RSV Inhibition
A notable application of 3-(Methylsulfonyl)propyl methanesulfonate is in the synthesis of JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[7][8] RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly.
In the synthesis of JNJ-53718678, the 3-(methylsulfonyl)propyl group is introduced onto an indole nitrogen. This is achieved by reacting the indole precursor with 3-(Methylsulfonyl)propyl methanesulfonate in the presence of a suitable base. The methanesulfonate acts as the leaving group, facilitating the alkylation of the indole. The methylsulfonylpropyl moiety in the final drug molecule is crucial for its binding affinity and overall efficacy.
Safety and Handling
Conclusion
3-(Methylsulfonyl)propyl methanesulfonate is a valuable, albeit under-documented, chemical intermediate. Its bifunctional nature, combining a stable sulfonyl group with a reactive methanesulfonate ester, makes it a strategic building block in multi-step organic syntheses. Its role in the development of the RSV inhibitor JNJ-53718678 underscores its importance in medicinal chemistry. This guide has aimed to provide a comprehensive overview of its properties, synthesis, and applications, empowering researchers to utilize this versatile molecule with a deeper understanding of its chemical nature.
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